2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-22-12-20-21-18(22)25-10-9-19-17(24)11-23-15-7-3-2-5-13(15)14-6-4-8-16(14)23/h2-3,5,7,12H,4,6,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUPQUKCGWGKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and cyclopenta[b]indole structures often exhibit anticancer properties. The unique arrangement of the cyclopenta[b]indole core may enhance interactions with cancer cell receptors or enzymes involved in tumor growth.
Antimicrobial Properties
The triazole component of the compound is associated with antifungal and antibacterial activities. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting metabolic pathways involved in diseases such as diabetes and obesity. For instance, the inhibition of enzymes like DPP-IV (Dipeptidyl Peptidase IV) could lead to improved glycemic control in diabetic patients.
Neurological Disorders
Preliminary studies suggest that derivatives of cyclopenta[b]indoles may have neuroprotective effects. The potential for this compound to modulate neurotransmitter systems opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthetic Routes
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the cyclopenta[b]indole structure via cyclization reactions.
- Introduction of the triazole-thioether side chain through nucleophilic substitution reactions.
Preclinical Trials
In preclinical studies, analogs of the compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. These findings underscore the potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide-triazole derivatives from the provided evidence (e.g., compounds 6a–6m , 7a–7m ) . Key differences lie in the aromatic core, substituent groups, and spectral properties.
Spectral Data Comparison
Key Observations
Triazole Functionalization : The 4-methyl-1,2,4-triazole thioether in the target compound differs from the 1H-1,2,3-triazole-naphthalene hybrids in 6a–7m . The thioether linkage could improve metabolic stability compared to ethers .
Substituent Effects : Nitro and chloro groups in 6b and 6m enhance electron-withdrawing properties, whereas the target compound’s methyl-triazole-thioethyl group is electron-neutral, possibly affecting reactivity and solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide, and how can reaction yields be improved?
- Answer : The synthesis typically involves coupling the cyclopenta[b]indole core with the thioethyl-triazole-acetamide moiety. Palladium-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) is effective for constructing heterocyclic systems . For the acetamide linker, carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base is widely used . Yield optimization may require adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux vs. room temperature), and stoichiometry of reactive intermediates. Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Answer :
- NMR : -NMR should show resonances for the indole NH (~10–12 ppm), methyl groups on the triazole (~2.5 ppm), and cyclopenta[b]indole aromatic protons (6.5–8.5 ppm). -NMR will confirm carbonyl carbons (~170 ppm for acetamide) and heterocyclic carbons .
- IR : Stretching vibrations for C=O (~1650 cm) and N-H (~3300 cm) bonds are critical.
- MS : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns matching the triazole and indole moieties .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Answer : The compound is likely lipophilic due to its aromatic and heterocyclic structure. Solubility in aqueous buffers can be enhanced using DMSO or cyclodextrin-based carriers. Stability studies (e.g., HPLC monitoring under varying pH and temperature) are essential. Degradation via hydrolysis of the acetamide bond may occur in acidic/alkaline conditions, necessitating storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological target or mechanism of action of this compound?
- Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) against protein databases (e.g., PDB) can identify potential targets. The triazole-thioether group may coordinate with metal ions in enzyme active sites, while the cyclopenta[b]indole moiety could intercalate into DNA or bind kinase domains. Validation via MD simulations (AMBER/CHARMM) and comparison with known inhibitors (e.g., benzylpenicillin analogs) is critical .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Strategies include:
- Reproducing assays under standardized protocols (e.g., MTT vs. ATP-based viability tests).
- Purity validation via HPLC (>95%) and elemental analysis.
- Comparative SAR studies to isolate pharmacophores (e.g., replacing the triazole with oxadiazole to test target selectivity) .
Q. How can crystallography elucidate intermolecular interactions influencing the compound’s solid-state properties?
- Answer : Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, N–H⋯O/N interactions (R(8) motifs) between acetamide groups and adjacent heterocycles stabilize crystal lattices . Torsional angles (e.g., ~60° between triazole and indole planes) impact solubility and melting points.
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Answer : Rodent models (rats/mice) assess bioavailability, while zebrafish embryos screen for acute toxicity. Key parameters include:
- ADME : Plasma protein binding (equilibrium dialysis), metabolic stability (liver microsomes).
- Toxicity : Histopathology of liver/kidneys and genotoxicity (Ames test). Dose escalation studies identify NOAEL (no-observed-adverse-effect level) .
Methodological Notes
- Synthesis : Prioritize carbodiimide coupling for amide bond formation .
- Characterization : Combine XRD for solid-state analysis with dynamic light scattering (DLS) for nanoparticle formulations .
- Data Analysis : Use multivariate statistics (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
